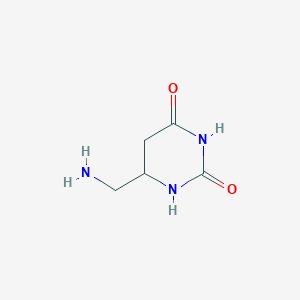
6-(Aminomethyl)-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-1,3-diazinane-2,4-dione is a heterocyclic organic compound that contains a diazinane ring with an aminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1,3-diazinane-2,4-dione with formaldehyde and a primary amine under acidic conditions. This Mannich-type reaction results in the formation of the aminomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-(Aminomethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can react with the aminomethyl group under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the diazinane ring.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Aminomethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-(Aminomethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
6-(Aminomethyl)-1,3-diazinane-2,4-dione: shares structural similarities with other diazinane derivatives such as 1,3-diazinane-2,4-dione and 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione.
Uniqueness
- The presence of the aminomethyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H9N3O2 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
6-(aminomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI 键 |
VNGVLXWEHYLLRR-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)NC1=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
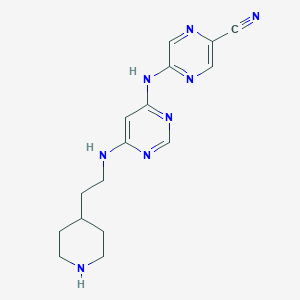
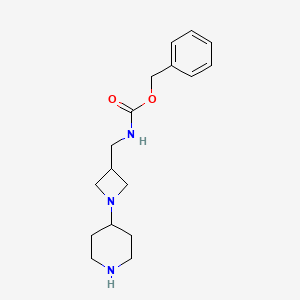
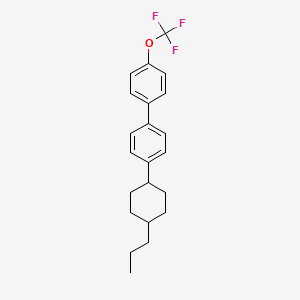
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
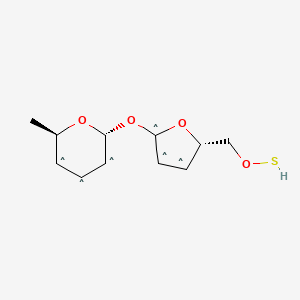
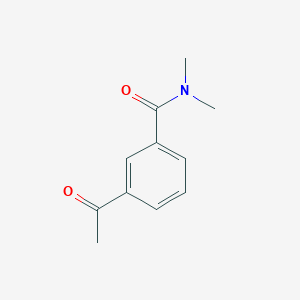
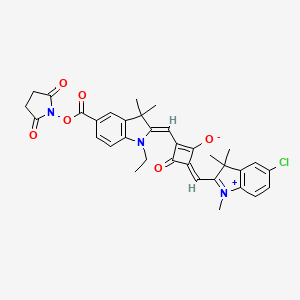


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
